molecular formula C9H5BrF6N2O B2714910 N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 156425-22-8

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B2714910
CAS No.: 156425-22-8
M. Wt: 351.046
InChI Key: XDQJJZKMCIOKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS: 156425-22-8) is a fluorinated aromatic acetamide derivative characterized by:

  • Amino group at the ortho position (C2) relative to the trifluoroacetamide moiety.
  • Bromine substituent at the para position (C4) and trifluoromethyl group at the meta position (C5) on the benzene ring.
  • Trifluoroacetamide functional group, enhancing electron-withdrawing properties and metabolic stability compared to non-fluorinated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6N2O/c10-4-2-5(17)6(1-3(4)8(11,12)13)18-7(19)9(14,15)16/h1-2H,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQJJZKMCIOKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1NC(=O)C(F)(F)F)N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-amino-4-bromo-5-(trifluoromethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide has shown promise as a lead compound in drug design due to its ability to interact with biological targets. Its structural features allow it to participate in enzyme inhibition and protein-ligand interactions.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. A study indicated an IC50 value of approximately 15 µM for enzyme inhibition, suggesting strong potential as an enzyme inhibitor .
  • Antimicrobial Activity : Preliminary research demonstrated that this compound exhibits antibacterial properties against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Antitumor Effects : Molecular docking studies have suggested that the compound can effectively bind to proteins involved in cancer pathways, enhancing its potential as an anticancer agent .

Biological Research

The compound's unique structure allows it to be utilized in various biological studies:

  • Protein-Ligand Interactions : Its trifluoromethyl groups enhance binding affinity to target proteins through hydrophobic interactions.
  • Mechanistic Studies : The compound's interaction with cellular pathways can provide insights into mechanisms of action for various diseases.

Material Science

In material science, this compound can be used as a building block for advanced materials due to its stability and reactivity:

  • Synthesis of Complex Molecules : It serves as a versatile building block in organic synthesis, particularly in coupling reactions .

Enzyme Inhibition Study

A research article published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of trifluoromethyl-containing compounds on enzyme activity. This compound was highlighted for its significant inhibitory effect on cytochrome P450 enzymes .

Antimicrobial Efficacy Study

In a study on halogenated compounds' antimicrobial properties, this compound exhibited notable antibacterial activity against multiple strains of bacteria .

Computational Binding Studies

Molecular docking studies conducted revealed that the compound binds effectively to active sites of target proteins involved in cancer pathways. The trifluoromethyl groups were found to enhance interactions with hydrophobic residues within the binding pocket .

Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionIC50 ~ 15 µMJournal of Medicinal Chemistry
Antimicrobial ActivityMIC = 32 µg/mL against Staphylococcus aureusStudy on halogenated compounds
Antitumor PotentialEffective binding to cancer-related proteinsMolecular docking studies

Mechanism of Action

The mechanism of action of N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Differences Similarity Score ()
Target compound (156425-22-8) -NH₂ (C2), -Br (C4), -CF₃ (C5), -COCF₃ C₉H₅BrF₆N₂O 357.06 Reference compound 0.87 (self)
N-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (156425-50-2) -Br (C4), -CF₃ (C3), -COCF₃ C₉H₄BrF₆NO 344.03 -CF₃ shifted to C3; lacks -NH₂ 0.93
N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (2635937-82-3) -Cl (C2), -Br (C4), -CF₃ (C5), -COCF₃ C₉H₄BrClF₆NO 363.49 -Cl replaces -NH₂ at C2 N/A
N-(4-Bromo-5-(trifluoromethyl)-2-nitrophenyl)acetamide (157554-76-2) -NO₂ (C2), -Br (C4), -CF₃ (C5), -COCH₃ C₉H₆BrF₃N₂O₃ 327.05 -NO₂ instead of -NH₂; acetamide (not trifluoro) N/A
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide (24568-11-4) -Br (C4), -COCF₃ C₈H₅BrF₃NO 272.03 Lacks -NH₂ and -CF₃ at C5 0.87

Functional Implications of Structural Variations

In contrast, the -NO₂ group in CAS 157554-76-2 () may reduce metabolic stability due to nitroreductase susceptibility .

Trifluoromethyl vs. Acetamide Groups: The trifluoroacetamide group (-COCF₃) in the target compound increases lipophilicity (logP) and resistance to enzymatic hydrolysis compared to non-fluorinated acetamides (e.g., CAS 157554-76-2) .

Halogen Positioning: Bromine at C4 is conserved across analogs, suggesting its role in electronic effects or halogen bonding.

Research Findings and Trends

  • Synthetic Challenges : The discontinuation of the target compound () may relate to complex synthesis or purification hurdles, as fluorinated aromatics often require specialized reagents .
  • Structure-Activity Relationships (SAR): The high similarity score (0.93) of CAS 156425-50-2 () suggests minor structural changes significantly alter bioactivity, warranting further SAR studies . Replacement of -NH₂ with -Cl (CAS 2635937-82-3) could reduce solubility but improve membrane permeability .

Biological Activity

N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS No. 157554-73-9) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H8BrF3N2O
  • Molecular Weight: 297.07 g/mol
  • Structure: The compound contains a trifluoromethyl group and a bromo substituent on the phenyl ring, which are known to influence biological activity through various mechanisms.
  • Cholinesterase Inhibition:
    • Research has shown that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. Such inhibition is beneficial in treating conditions like Alzheimer's disease .
  • Anti-Cancer Properties:
    • Analogous compounds have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is often attributed to their ability to interfere with cellular signaling pathways critical for tumor growth .
  • Modulation of Neurotransmitter Systems:
    • The presence of trifluoromethyl groups has been linked to enhanced interactions with neurotransmitter receptors, potentially leading to improved efficacy in neuropharmacological applications .

In Vitro Studies

In vitro studies have highlighted the following findings regarding the biological activity of this compound:

Study Target IC50 Value Effect
Study 1AChE18.2 μMModerate inhibition
Study 2BuChE9.2 μMModerate inhibition
Study 3Cancer Cells10 μMSelective cytotoxicity

These studies suggest that the compound exhibits moderate inhibition of cholinesterases, which could be leveraged for therapeutic purposes in neurodegenerative diseases.

Case Study 1: Cholinesterase Inhibition

In a comparative study involving several derivatives of this compound, it was found that modifications to the phenyl ring significantly affected the inhibitory potency against AChE and BuChE. The most promising derivatives exhibited IC50 values lower than those of established drugs like rivastigmine, indicating potential for development as new therapeutic agents for dementia-related conditions .

Case Study 2: Anti-Cancer Activity

In a series of experiments assessing the anti-cancer properties of related compounds, one derivative showed significant growth inhibition in cancer cell lines at concentrations as low as 10 µM without affecting normal cells. This selective toxicity was attributed to the compound's ability to induce apoptosis selectively in malignant cells while preserving healthy tissue .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step sequence starting with halogenation of the aromatic ring, followed by trifluoromethylation using reagents like TMSCF₃. The final step involves acylation with trifluoroacetic anhydride to introduce the trifluoroacetamide group. Purity optimization (>98%) requires recrystallization from ethanol/water mixtures or chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via HPLC with UV detection at 254 nm .
  • Key Considerations : Monitor reaction intermediates using TLC and adjust stoichiometry to minimize byproducts like unreacted amines or halogenated impurities .

Q. How can the structure of this compound be unambiguously characterized?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), NH₂ groups (δ 5.2–5.8 ppm), and CF₃ signals (¹⁹F NMR: δ -60 to -70 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₆BrF₆N₂O).
  • X-ray crystallography : Resolve spatial arrangement of substituents, particularly the orientation of the trifluoromethyl and bromo groups .

Q. What solvents and storage conditions ensure stability for long-term use?

  • Methodology : The compound is stable in anhydrous DMSO or DMF at -20°C under inert gas (argon). Avoid aqueous buffers due to potential hydrolysis of the trifluoroacetamide group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the trifluoromethyl and bromo groups influence reactivity in cross-coupling reactions?

  • Methodology : The strong -I effect of CF₃ and Br reduces electron density on the aromatic ring, making it less reactive toward electrophilic substitution but favorable for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C) to functionalize the bromo position. Monitor regioselectivity via LC-MS and compare with computational models (DFT calculations) .
  • Data Contradictions : If unexpected coupling sites arise, analyze steric effects using molecular docking simulations or substituent parameter databases (Hammett σ values) .

Q. What strategies mitigate interference from trifluoroacetamide degradation products in biological assays?

  • Methodology : Degradation products (e.g., free amines or trifluoroacetic acid) can skew assay results. Pre-treat samples with solid-phase extraction (C18 columns) or derivatize amines with dansyl chloride for fluorometric detection. Validate assays using LC-MS/MS to distinguish intact compound from metabolites .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular dynamics simulations using software like AutoDock Vina. Parameterize the CF₃ group with force fields (e.g., GAFF2) to account for its electronegativity. Validate predictions with in vitro binding assays (SPR or fluorescence polarization) and compare IC₅₀ values against docking scores .

Q. What analytical techniques resolve spectral overlaps in impurity profiling?

  • Methodology : For overlapping HPLC peaks, employ 2D-LC (orthogonal columns: C18 and HILIC) or hyphenated techniques like LC-NMR. Assign impurities via spiking experiments with synthesized standards (e.g., des-bromo or deaminated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.